6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a methoxyadamantane moiety, and a carboxamide group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Methoxyadamantane Moiety: This step involves the alkylation of the indole core with a methoxyadamantane derivative under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of methoxyadamantane carboxylic acids.
Reduction: Formation of methoxyadamantane amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core may interact with biological receptors, while the methoxyadamantane moiety could enhance its stability and bioavailability. The carboxamide group may facilitate binding to enzymes or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-((adamantan-2-yl)methyl)-1H-indole-2-carboxamide
- 6-methoxy-N-((adamantan-2-yl)methyl)-1H-indole-3-carboxamide
- 6-methoxy-N-((adamantan-2-yl)methyl)-1H-indole-2-carboxylate
Uniqueness
6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide is unique due to the presence of the methoxyadamantane moiety, which may confer enhanced stability and bioavailability compared to similar compounds. Additionally, the specific positioning of the methoxy and carboxamide groups may result in distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-methoxy-N-[(2-methoxy-2-adamantyl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-18-4-3-15-10-20(24-19(15)11-18)21(25)23-12-22(27-2)16-6-13-5-14(8-16)9-17(22)7-13/h3-4,10-11,13-14,16-17,24H,5-9,12H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORRKCXRXMUQEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(C4CC5CC(C4)CC3C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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